molecular formula C11H15NO5 B143544 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid CAS No. 132015-05-5

6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid

Cat. No. B143544
M. Wt: 241.24 g/mol
InChI Key: DDTDRSJPHCQGAG-NITLAFNMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid, also known as HIP, is a synthetic antibiotic that belongs to the carbapenem class of antibiotics. It was first synthesized in the 1980s and has since been used in scientific research as a tool to study the mechanism of action of antibiotics and to develop new antibiotics.

Mechanism Of Action

6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid works by inhibiting the synthesis of bacterial cell walls. It binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis and death.

Biochemical And Physiological Effects

6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid has been shown to have low toxicity and low immunogenicity, making it a safe and effective tool for scientific research. It has also been shown to have good stability and solubility in aqueous solutions, making it easy to work with in the laboratory.

Advantages And Limitations For Lab Experiments

6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid has several advantages as a tool for scientific research. It is effective against a wide range of bacterial strains, making it a versatile tool for microbiology research. It is also relatively easy to synthesize and has low toxicity and immunogenicity, making it a safe and effective tool for laboratory experiments. However, 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid does have some limitations. It is not effective against all bacterial strains and may not be suitable for all types of research.

Future Directions

There are several future directions for research involving 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid. One direction is the development of new antibiotics based on the structure of 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid. Another direction is the study of the mechanism of action of other antibiotics and the development of new antibiotics that target different aspects of bacterial cell wall synthesis. Additionally, 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid may be used in combination with other antibiotics to enhance their effectiveness against bacterial infections.

Synthesis Methods

The synthesis of 6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid involves several steps, including the reaction of 2-isopropylidene-1,3-dioxolan-4-one with 6-aminopenicillanic acid and the subsequent hydrolysis of the resulting intermediate. The final product is obtained by the reaction of the intermediate with a hydroxylating agent.

Scientific Research Applications

6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid has been widely used in scientific research as a tool to study the mechanism of action of antibiotics. It has been shown to be effective against a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria, making it a valuable tool in microbiology research.

properties

CAS RN

132015-05-5

Product Name

6-(1-Hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

(5R)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-propan-2-yl-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C11H15NO5/c1-4(2)8-7(11(15)16)12-9(14)6(5(3)13)10(12)17-8/h4-6,10,13H,1-3H3,(H,15,16)/t5-,6?,10-/m1/s1

InChI Key

DDTDRSJPHCQGAG-NITLAFNMSA-N

Isomeric SMILES

C[C@H](C1[C@@H]2N(C1=O)C(=C(O2)C(C)C)C(=O)O)O

SMILES

CC(C)C1=C(N2C(O1)C(C2=O)C(C)O)C(=O)O

Canonical SMILES

CC(C)C1=C(N2C(O1)C(C2=O)C(C)O)C(=O)O

Other CAS RN

132015-05-5

synonyms

6-(1-hydroxyethyl)-2-isopropyl-1-oxa-penem-3-carboxylic acid
HI-1-oxapenem

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.